molecular formula C16H26N4O2S B2854406 8-Heptylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 313470-77-8

8-Heptylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2854406
CAS No.: 313470-77-8
M. Wt: 338.47
InChI Key: VOXMVGANEOCRCI-UHFFFAOYSA-N
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Description

8-Heptylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione is a xanthine-derived compound characterized by substitutions at positions 3, 7, and 8 of the purine-2,6-dione core.

  • Position 3: Methyl group, a common substituent in xanthine derivatives to modulate pharmacokinetics .
  • Position 7: Isopropyl group, contributing to steric bulk and lipophilicity .

This substitution pattern aligns with purine-2,6-dione derivatives studied for receptor antagonism, enzyme inhibition, and therapeutic applications .

Properties

IUPAC Name

8-heptylsulfanyl-3-methyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-5-6-7-8-9-10-23-16-17-13-12(20(16)11(2)3)14(21)18-15(22)19(13)4/h11H,5-10H2,1-4H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXMVGANEOCRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Heptylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, particularly in the context of enzyme inhibition and therapeutic applications.

  • Molecular Formula : C₁₉H₃₄N₄O₂S
  • Molecular Weight : 370.57 g/mol
  • CAS Number : 442864-84-8

The biological activity of this compound primarily involves its role as an inhibitor of phosphatidylinositol 3-kinase (PI3K) pathways. These pathways are crucial in cellular functions such as growth, proliferation, and survival. Inhibition of PI3K can lead to therapeutic effects in conditions like cancer and inflammatory diseases.

Biological Activity Overview

  • Enzyme Inhibition :
    • The compound has been shown to inhibit PI3K-delta, a specific isoform of the PI3K family that is implicated in various malignancies. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Antitumor Effects :
    • Preliminary studies indicate that compounds similar to 8-Heptylsulfanyl derivatives exhibit significant antitumor activity. For instance, derivatives have been tested against various cancer cell lines and have shown promising results in reducing tumor growth .
  • Anti-inflammatory Properties :
    • The modulation of PI3K pathways also suggests potential anti-inflammatory effects. This can be beneficial in treating diseases characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition of PI3K-delta
Antitumor ActivityReduced proliferation in cancer cell lines
Anti-inflammatoryPotential modulation of inflammatory responses

Case Study: Antitumor Efficacy

A study conducted on the effects of similar purine derivatives demonstrated a marked decrease in cell viability in breast cancer cell lines when treated with compounds structurally related to this compound. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways .

Case Study: Inflammatory Response Modulation

Another research effort explored the anti-inflammatory properties of purine derivatives in a model of rheumatoid arthritis. The study found that treatment with these compounds resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores in animal models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Features Evidence Source
L-97-1 8-Benzyl, 7-ethyl-hydroxyethyl-amino - - A1R IC50 = 1.42 µM; >100x selectivity over A2AR/A2BR
7-Benzyl-8-biphenyl-1,3-dimethyl 7-Benzyl, 8-biphenyl 346.2 g/mol 164 High aromaticity; moderate solubility
8-Biphenyl-1,3,7-trimethyl 8-Biphenyl, 7-methyl - 333 Exceptional thermal stability
8-(Ethylamino)-7-isobutyl 8-Ethylamino, 7-isobutyl - - Enhanced hydrogen bonding potential
8-Heptylsulfanyl-7-octyl 8-Heptylsulfanyl, 7-octyl 520.82 g/mol - High lipophilicity (C21H36N4O2S)
8-(Isopropylsulfanyl)-7-ethyl 8-Isopropylsulfanyl, 7-ethyl - - Reduced chain length vs. target compound

Key Observations :

  • Chain Length and Lipophilicity : Longer alkyl/alkylthio chains (e.g., heptylsulfanyl in the target compound vs. ethyl/isopropyl in analogs) significantly increase molecular weight and hydrophobicity, influencing bioavailability .
  • Melting Points : Aromatic substituents (e.g., biphenyl in ) elevate melting points (>300°C) due to rigid π-π stacking, while aliphatic chains lower them .
  • Receptor Affinity: Selectivity for adenosine receptors (e.g., A1R in L-97-1) is driven by steric and electronic effects of substituents. The target compound’s heptylsulfanyl group may enhance membrane penetration but reduce water solubility .

Pharmacological and Biochemical Profiles

A. Adenosine Receptor Antagonists
  • L-97-1: Demonstrates nanomolar A1R affinity (IC50 = 1.42 µM) and >100-fold selectivity over A2AR/A2BR, attributed to its 7-position ethyl-hydroxyethyl-amino group .
  • Bamiphylline : Less selective, highlighting the importance of 8-position substituents in receptor targeting .
B. 5-HT Receptor Ligands
  • 1,3-Dimethyl-7-phenylalkyl derivatives: Exhibit high 5-HT1A affinity (Ki = 8–50 nM) when substituted with phenylpropyl at position 7 and piperazinylpropylamino at position 8. The target compound’s isopropyl group may similarly enhance receptor interactions .
C. Enzyme Inhibitors
  • Linagliptin : A DPP-4 inhibitor with a quinazolinylmethyl group at position 7, illustrating how bulky substituents can confer target specificity. The target compound’s isopropyl group may limit similar enzyme interactions due to smaller size .

Q & A

Q. How can target engagement be validated in complex biological systems?

  • Methodology : Use click chemistry (e.g., alkyne-tagged analogs) for pull-down assays combined with proteomics (SILAC) to identify binding partners in cell lysates .

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